2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features both furan and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of appropriate furan and benzimidazole precursors. One common method involves the reaction of 2-aminobenzimidazole with a furan derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Another heterocyclic compound with a furan ring fused to a benzene ring. It exhibits similar biological activities but differs in its structural properties.
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness
2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine is unique due to its combination of furan and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(furan-3-yl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H9N3O/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7/h1-6H,12H2,(H,13,14) |
InChI Key |
ILODNRRMQAKBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3 |
Origin of Product |
United States |
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